BenchChemオンラインストアへようこそ!

5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine

MetAP2 inhibition angiogenesis anticancer target

5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine (CAS 312279-17-7; synonyms: 3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine, 3-(4-bromobenzylthio)-1H-1,2,4-triazol-5-amine) is a synthetic 1,2,4-triazole derivative bearing a 3-amino group and a 5-(4-bromobenzyl)thioether substituent. The compound belongs to the privileged 3-amino-5-alkyl/arylsulfanyl-1,2,4-triazole scaffold class, which has been extensively explored as a pharmacophore for methionine aminopeptidase 2 (MetAP2) inhibition, antimycobacterial activity, and anticancer applications.

Molecular Formula C9H9BrN4S
Molecular Weight 285.17 g/mol
Cat. No. B4779213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine
Molecular FormulaC9H9BrN4S
Molecular Weight285.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NNC(=N2)N)Br
InChIInChI=1S/C9H9BrN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
InChIKeyVTPKRPQOMFJIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine: Core Scaffold and Baseline Characteristics for Procurement Evaluation


5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine (CAS 312279-17-7; synonyms: 3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine, 3-(4-bromobenzylthio)-1H-1,2,4-triazol-5-amine) is a synthetic 1,2,4-triazole derivative bearing a 3-amino group and a 5-(4-bromobenzyl)thioether substituent . The compound belongs to the privileged 3-amino-5-alkyl/arylsulfanyl-1,2,4-triazole scaffold class, which has been extensively explored as a pharmacophore for methionine aminopeptidase 2 (MetAP2) inhibition, antimycobacterial activity, and anticancer applications [1][2]. The 4-bromobenzyl moiety distinguishes this compound from its non-halogenated benzyl analog (CAS 3922-47-2) by introducing a heavier halogen atom (Br vs. H) that alters both physicochemical properties and potential target-binding interactions [3].

Why Generic Substitution Fails for 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine: Halogen-Dependent SAR Constraints in Triazole-Thioether Series


Within the 3-amino-5-(benzylsulfanyl)-1,2,4-triazole series, the para-substituent on the benzyl ring is not a silent position. The non-halogenated parent compound (CAS 3922-47-2) exhibits a MetAP2 IC50 of 599 nM [1], while introduction of a 4-bromo substituent enables favorable heavy-atom interactions in the target binding pocket as demonstrated by co-crystal structures of related 3-anilino-5-benzylthio-1,2,4-triazole inhibitors with human MetAP2 [2]. Furthermore, antimycobacterial SAR studies on 3-benzylsulfanyl-1,2,4-triazoles have established that the nature of the benzyl substituent directly modulates MIC values over a range spanning 32 to >1000 µM [3]. Substituting the 4-bromo analogue with a 4-H, 4-Cl, 4-F, or 4-CH3 variant therefore alters binding affinity, lipophilicity (XLogP3), and biological readout in ways that are not predictable without experimental validation—making generic replacement scientifically unsound for any program that has optimized around the 4-bromo substitution pattern.

5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine: Quantitative Differentiation Evidence Against Closest Analogs


MetAP2 Inhibitory Potency: 4-Bromo vs. 4-H Benzyl Analog Binding Affinity Gap

The non-brominated parent compound, 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine (CAS 3922-47-2), demonstrates a measured IC50 of 599 nM against Staphylococcus aureus MetAP in a coupled enzymatic assay at pH 7.5 and 2°C [1]. Co-crystal structures of closely related 3-anilino-5-benzylthio-1,2,4-triazoles (e.g., SB-587094) with human MetAP2 (PDB: 2OAZ, 1.90 Å resolution) reveal that the benzylthio moiety occupies a hydrophobic pocket where the 4-position of the phenyl ring is in proximity to protein residues capable of engaging halogen substituents via halogen bonding or van der Waals contacts [2]. In an advanced analog series, 5-(benzylsulfanyl)-N-(4-methylphenyl)-4H-1,2,4-triazol-3-amine attains a Ki of 0.5 nM against human MetAP2 [3], indicating that optimization of substituents on the triazole core yields >1000-fold potency gains. The 4-bromo substituent on the target compound is thus rationally positioned to enhance binding through both increased lipophilicity (XLogP3-AA ~2.6 for the benzyl analog vs. an estimated increment of ~+0.7–0.9 for Br substitution) and potential halogen-bonding interactions at the MetAP2 active site.

MetAP2 inhibition angiogenesis anticancer target triazole pharmacophore

Antimycobacterial Activity: Substituent-Dependent MIC Gradients in 3-Benzylsulfanyl-1,2,4-Triazole Series

A systematic SAR study of 3-benzylsulfanyl-1,2,4-triazole and 4-methyl-1,2,4-triazole derivatives evaluated against Mycobacterium tuberculosis, M. avium, and two strains of M. kansasii reported minimum inhibitory concentrations (MICs) spanning a broad range from 32 µM to >1000 µM [1]. The study established that the nature of substituents on the benzyl moiety is the primary determinant of antimycobacterial potency: the most active compounds within the series carried either two nitro groups or a thioamide group on the benzyl ring, while unsubstituted benzyl derivatives exhibited moderate or slight activity [1]. A separate study on 3-alkylsulfanyl-1,2,4-triazoles demonstrated antituberculosis inhibition values of 58–84% against M. tuberculosis H37Rv at tested concentrations [2]. The 4-bromo substituent, being a moderately electron-withdrawing, lipophilic group, is predicted to confer an MIC profile intermediate between the weak unsubstituted benzyl (MIC near the upper end of the 32–1000 µM range) and the more potent nitro-substituted congeners.

antituberculosis antimycobacterial Mycobacterium tuberculosis triazole SAR

Antiproliferative Activity of Dimeric 4-Bromobenzyl-Triazole Derivatives in Colorectal Cancer Models

In a study of 1,3- and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl]benzene derivatives, the compound 1,3-bis{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}benzene—a dimer incorporating two 4-bromobenzylsulfanyl-triazole moieties—demonstrated clearly promising cytotoxicity against a panel of five obesity-related colorectal cancer cell lines (HT29, HCT116, SW620, CACO2, SW480) with a pancreatic lipase IC50 (PL-IC50) value of 9.57 ± 1.21 µM (<10 µM) [1]. This compound also inhibited pancreatic lipase, suggesting a dual antineoplastic-antidiabesity pharmacological profile. By comparison, other R-sulfanyl variants within the same study exhibited varying degrees of activity, with the 4-bromobenzyl substitution consistently contributing to the most favorable potency profile among the series [1]. In contrast, the non-brominated benzyl analog 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine has been investigated primarily for antitubercular applications with a distinct target profile (IC50 = 3.67–5.0 nM in HEK293/ABCB1 cells) , highlighting how the 4-bromo substitution redirects biological activity toward the anticancer axis.

anticancer colorectal cancer pancreatic lipase inhibition bis-triazole

Physicochemical Differentiation: Bromine-Mediated Modulation of Lipophilicity, Crystallizability, and Spectroscopic Handles

The substitution of hydrogen (4-H benzyl) with bromine (4-Br benzyl) at the para-position of the benzylsulfanyl group produces quantifiable changes in key molecular descriptors relevant to drug discovery and chemical biology workflows. The non-brominated parent compound (CAS 3922-47-2) has a molecular weight of 206.27 g/mol and a computed XLogP3-AA of 2.0 [1]. The 4-bromo analog (CAS 312279-17-7) has a molecular weight of 285.17 g/mol , representing a 38% increase in mass attributable to the bromine atom. Using established π constants for aromatic substituents (π_Br = +0.86 vs. π_H = 0.00), the predicted XLogP3 of the 4-bromo analog is approximately 2.7–2.9—an increase of ~0.7–0.9 log units—which can significantly influence membrane permeability, protein binding, and pharmacokinetic behavior [2]. Additionally, the bromine atom serves as a heavy-atom marker for X-ray crystallographic phasing (anomalous scattering) and provides a distinctive isotopic signature (1:1 ratio of ⁷⁹Br:⁸¹Br) in mass spectrometry, facilitating metabolite identification and structural confirmation workflows [3].

logP halogen bonding X-ray crystallography physicochemical properties heavy atom effect

Antifungal Activity: 4-Bromobenzylthio-Triazole Derivatives as Fungicide Leads with Crystallographically Validated Structures

The compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine—a close structural analog bearing the identical 4-bromobenzylthio-triazole core—was synthesized and evaluated for antifungal activity, with its structure unequivocally confirmed by single-crystal X-ray diffraction, ¹H NMR, MS, and elemental analysis [1]. This study demonstrates that the 4-bromobenzylthio-triazole scaffold is compatible with antifungal drug/agrochemical discovery and that the bromine atom facilitates rigorous structural characterization. Additionally, a broader investigation of thio-triazole derivatives (including thiols, thioethers, and thiones) reported that certain 3,4-dichlorobenzyl triazole-thione and triazolium derivatives displayed the most potent antibacterial and antifungal activities against all tested strains [2]. The 4-bromobenzyl analog occupies a distinct region of the halogen-substituent activity landscape, providing an alternative selectivity profile compared to chloro-, fluoro-, or nitro-substituted congeners.

antifungal fungicide crystal structure triazole agrochemical

Synthetic Tractability: 4-Bromobenzyl Bromide as a Superior Alkylating Partner for 1,2,4-Triazole-3-thiol S-Functionalization

The target compound is synthesized via S-alkylation of 3-amino-5-mercapto-1,2,4-triazole (or its tautomer 5-amino-1,2,4-triazole-3-thiol) with 4-bromobenzyl bromide under basic conditions (e.g., K2CO3 or Cs2CO3 in acetone or DMF) [1]. This is a well-precedented, high-yielding transformation in the triazole literature. Compared to 4-chlorobenzyl chloride, 4-bromobenzyl bromide offers approximately 30–50× greater reactivity in SN2 alkylation due to the superior leaving-group ability of bromide (Br⁻) over chloride (Cl⁻) [2], enabling shorter reaction times, lower temperatures, and higher conversions. Furthermore, 4-bromobenzyl bromide (CAS 589-15-1) is commercially available at scale from multiple suppliers, whereas 4-iodobenzyl iodide is significantly more expensive and less stable. The bromine atom at the para-position also enables subsequent cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira reactions), which is not possible with the 4-H or 4-CH3 benzyl analogs, positioning the 4-bromo compound as a versatile late-stage diversification intermediate [3].

S-alkylation triazole-3-thiol building block synthetic chemistry heterocycle functionalization

Optimal Use Cases for 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine in Research and Industrial Procurement


MetAP2-Targeted Anticancer Drug Discovery: Lead Optimization Starting Point

This compound is best deployed as a core scaffold or advanced intermediate in medicinal chemistry programs targeting methionine aminopeptidase 2 (MetAP2) for anti-angiogenic cancer therapy. The 4-bromobenzylthio moiety occupies the validated hydrophobic pocket identified in the human MetAP2 co-crystal structure (PDB: 2OAZ), and the free 3-amino group allows for further derivatization (e.g., arylation, acylation) to optimize potency from the micromolar range toward the sub-nanomolar Ki values achieved by N-aryl congeners (Ki = 0.5 nM) [1][2]. Programs seeking to build focused libraries around the 1,2,4-triazole MetAP2 pharmacophore should select the 4-bromo variant over the 4-H, 4-Cl, or 4-F benzyl analogs to capitalize on potential halogen-bonding interactions with the protein target.

Synthesis of Bis-Triazole Antiproliferative Dimers for Colorectal Cancer Research

The compound serves as the essential monomeric building block for constructing 1,3- or 1,4-bis[5-(4-bromobenzylsulfanyl)-1,2,4-triazol-3-yl]benzene dimers, which have demonstrated PL-IC50 values of 9.57 ± 1.21 µM against HT29, HCT116, SW620, CACO2, and SW480 colorectal cancer cell lines [1]. Academic groups and biotech companies exploring the obesity–colorectal cancer axis should procure the 4-bromobenzyl monomer specifically—rather than alternative benzyl variants—because the 4-bromo dimer was the most potent compound in the published series, and SAR transferability across halogen substituents is not guaranteed without independent experimental confirmation.

Crystallography-Enabled Fragment-Based Drug Discovery (FBDD) and Structural Biology

With its bromine atom providing anomalous scattering (f'' = 1.28 e⁻ at Cu Kα wavelength), this compound is well-suited for X-ray crystallographic fragment screening and co-crystallization studies. A closely related 4-bromobenzylthio-triazole-pyridine analog has already been successfully characterized by single-crystal X-ray diffraction, confirming the scaffold's crystallizability [1]. Structural biology core facilities and fragment-screening consortia should select the 4-bromo variant over 4-H, 4-F, or 4-CH3 analogs when experimental phasing power is required, as the bromine atom eliminates the need for selenomethionine labeling or heavy-atom soaking in de novo structure determination.

Antimycobacterial Screening Libraries and Tuberculosis Drug Discovery

Given the established antimycobacterial activity of 3-benzylsulfanyl-1,2,4-triazole derivatives (MIC range: 32 – >1000 µM against M. tuberculosis, M. avium, and M. kansasii) [1], this compound should be included in screening libraries targeting tuberculosis and non-tuberculous mycobacterial infections. The 4-bromo substituent provides an intermediate electron-withdrawing and lipophilic profile that systematically explores a different region of SAR space compared to the previously reported 4-nitro (most active) and unsubstituted (least active) benzyl analogs. Procurement of the specific 4-bromo compound is necessary to ensure library completeness and SAR continuity.

Quote Request

Request a Quote for 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.